molecular formula C16H12N2O3 B1664427 Tyrphostin B48 CAS No. 139087-53-9

Tyrphostin B48

Cat. No.: B1664427
CAS No.: 139087-53-9
M. Wt: 280.28 g/mol
InChI Key: HKHOVJYOELRGMV-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrphostin B48 is a synthetic compound belonging to the class of tyrosine kinase inhibitors. It is known for its ability to inhibit the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins on tyrosine residues. This inhibition is significant in the regulation of various cellular processes, including cell growth, differentiation, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin B48 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin B48 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tyrphostin B48 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors with improved properties.

    Biology: Employed in cell biology research to investigate the role of tyrosine kinases in cellular signaling pathways and disease processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases involving aberrant tyrosine kinase activity, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of diagnostic assays and as a reference compound in quality control processes

Mechanism of Action

Tyrphostin B48 exerts its effects by binding to the active site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation, survival, and differentiation. The molecular targets of this compound include various receptor and non-receptor tyrosine kinases, such as the epidermal growth factor receptor and the platelet-derived growth factor receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrphostin B48 is unique in its specific inhibitory profile and its ability to selectively inhibit certain tyrosine kinases without affecting others. This selectivity makes it a valuable tool for dissecting the roles of specific kinases in cellular processes and for developing targeted therapies with minimal off-target effects .

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHOVJYOELRGMV-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018515
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-35-3, 139087-53-9
Record name (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133550-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG 494
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin B48
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrphostin AG 494
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin B48
Reactant of Route 2
Tyrphostin B48
Reactant of Route 3
Tyrphostin B48

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.